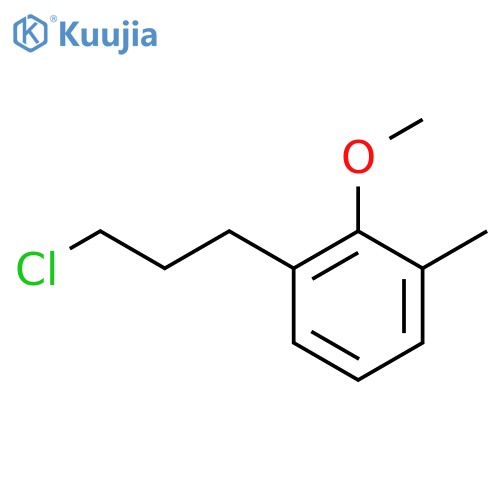Cas no 1806359-81-8 (2-(3-Chloropropyl)-6-methylanisole)

1806359-81-8 structure
商品名:2-(3-Chloropropyl)-6-methylanisole
CAS番号:1806359-81-8
MF:C11H15ClO
メガワット:198.689202547073
CID:5008304
2-(3-Chloropropyl)-6-methylanisole 化学的及び物理的性質
名前と識別子
-
- 2-(3-Chloropropyl)-6-methylanisole
-
- インチ: 1S/C11H15ClO/c1-9-5-3-6-10(7-4-8-12)11(9)13-2/h3,5-6H,4,7-8H2,1-2H3
- InChIKey: SSYYNFYCEJGJKS-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C=CC=C(C)C=1OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 138
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 9.2
2-(3-Chloropropyl)-6-methylanisole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005142-250mg |
2-(3-Chloropropyl)-6-methylanisole |
1806359-81-8 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
| Alichem | A010005142-1g |
2-(3-Chloropropyl)-6-methylanisole |
1806359-81-8 | 97% | 1g |
1,445.30 USD | 2021-07-06 | |
| Alichem | A010005142-500mg |
2-(3-Chloropropyl)-6-methylanisole |
1806359-81-8 | 97% | 500mg |
855.75 USD | 2021-07-06 |
2-(3-Chloropropyl)-6-methylanisole 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
1806359-81-8 (2-(3-Chloropropyl)-6-methylanisole) 関連製品
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 624-75-9(Iodoacetonitrile)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
